molecular formula C9H9IOS B14048406 1-(5-Iodo-2-mercaptophenyl)propan-1-one

1-(5-Iodo-2-mercaptophenyl)propan-1-one

Katalognummer: B14048406
Molekulargewicht: 292.14 g/mol
InChI-Schlüssel: RSSJAUATDOKOTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Iodo-2-mercaptophenyl)propan-1-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety, making it a unique and versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(5-Iodo-2-mercaptophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-iodo-2-mercaptobenzene and propanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(5-Iodo-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

1-(5-Iodo-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive mercapto group.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(5-Iodo-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its reactive functional groups:

    Molecular Targets: The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification.

    Pathways Involved: The compound can interfere with cellular redox balance and signal transduction pathways, potentially leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-(5-Iodo-2-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(5-Bromo-2-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-(5-Chloro-2-mercaptophenyl)propan-1-one:

    1-(5-Fluoro-2-mercaptophenyl)propan-1-one: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different biological activity.

Eigenschaften

Molekularformel

C9H9IOS

Molekulargewicht

292.14 g/mol

IUPAC-Name

1-(5-iodo-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9IOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3

InChI-Schlüssel

RSSJAUATDOKOTL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC(=C1)I)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.